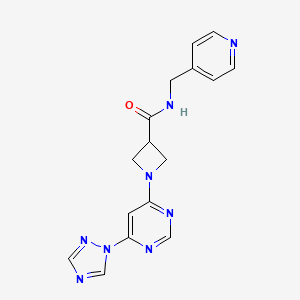
N-(pyridin-3-ylmethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(pyridin-3-ylmethyl)pyridin-2-amine” is a chemical compound with the molecular formula C11H11N3 . It is used in the field of chemistry as a building block for the synthesis of various complex molecules .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, which includes “N-(pyridin-3-ylmethyl)pyridin-2-amine”, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP, and the conditions are mild and metal-free .Chemical Reactions Analysis
“N-(pyridin-3-ylmethyl)pyridin-2-amine” can participate in various chemical reactions. For instance, it can be used to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions vary depending on the desired product .Physical And Chemical Properties Analysis
“N-(pyridin-3-ylmethyl)pyridin-2-amine” is a solid compound . Its molecular weight is 185.23 . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
“N-(pyridin-3-ylmethyl)pyridin-2-amine” can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . This process involves C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .
Pharmacokinetic Profiles and Biological Activity Evaluation
Novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives can be synthesized using "N-(pyridin-3-ylmethyl)pyridin-2-amine" . These derivatives have been evaluated for their pharmacokinetic profiles and biological activity . They have shown potential as inhibitors of receptor tyrosine kinase, and have demonstrated anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-8H,9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFSSRCJMCCHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2655079.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2655084.png)


![N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2655088.png)
![11-(hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2655090.png)
![1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2655091.png)

![ethyl 2-[[2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2655096.png)

![(E)-1-(4-fluorophenyl)-3-[4-(morpholinocarbonyl)phenyl]-2-propen-1-one](/img/structure/B2655099.png)